![molecular formula C17H16N2O2 B1363623 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol CAS No. 849021-36-9](/img/structure/B1363623.png)
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is a biochemical compound used for proteomics research . It has a molecular formula of C17H16N2O2 and a molecular weight of 280.32 .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol consists of a quinoxaline core with a methoxyphenyl group at the 1-position and an ethanol group at the 2-position .Physical And Chemical Properties Analysis
The melting point of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is reported to be 132-134°C . Other physical and chemical properties such as boiling point and density were not found in the search results.Scientific Research Applications
Antibacterial Activity
1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol and its derivatives have been explored for their potential antibacterial activities. Research by Alavi et al. (2017) focused on synthesizing quinoxaline sulfonamides from 2-(4-methoxyphenyl)-quinoxaline, which showed promising antibacterial properties against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). Kumar et al. (2014) also synthesized a series of quinoxaline derivatives, including those with 4-methoxyphenyl groups, which exhibited substantial antimicrobial activity (Kumar et al., 2014).
Etherification Mechanism Studies
The etherification process involving 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol derivatives has been examined, contributing to the understanding of reaction mechanisms in organic chemistry. Venter and Greeff (1980) investigated the etherification of 2-alkylamino-1-(4-methoxyphenyl)-1-ethanol derivatives, proposing a mechanism involving a quinoidal intermediate (Venter & Greeff, 1980).
Biocatalytic Production Optimization
Significant work has been done on optimizing biocatalytic processes using derivatives of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol. Kavi et al. (2021) focused on optimizing the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a derivative used in synthesizing antihistamines. Their research used Lactobacillus senmaizuke as a biocatalyst and employed the Box–Behnken experimental design-based model for optimization (Kavi et al., 2021).
Corrosion Inhibition Studies
Quinoxaline derivatives, including those with 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol, have been studied for their potential as corrosion inhibitors. Olasunkanmi et al. (2016) explored the corrosion inhibition potential of various quinoxaline derivatives for mild steel in hydrochloric acid, using both electrochemical and spectroscopic techniques (Olasunkanmi et al., 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11,17,20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFQVYLHSALNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375480 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849021-36-9 |
Source
|
Record name | 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.